

A Full Spectroscopic Characterization of (2-Amino-5-bromophenyl)methanol: A Comparative Guide

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Compound of Interest

Compound Name: (2-Amino-5-bromophenyl)methanol

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This guide provides a comprehensive spectral analysis of **(2-Amino-5-bromophenyl)methanol**, a key intermediate in pharmaceutical synthesis. Through a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, this document offers a full characterization of the compound. To provide a broader context for its structural features, we present a comparative analysis with two analogous compounds: (2-aminophenyl)methanol and (2-amino-5-chlorophenyl)methanol. This guide is intended to serve as a valuable resource for researchers in compound identification, purity assessment, and reaction monitoring.

Spectroscopic Data Summary

The spectral data for **(2-Amino-5-bromophenyl)methanol** and its analogs are summarized in the tables below. These tables allow for a direct comparison of key spectral features, highlighting the influence of the halogen substituent on the spectroscopic properties.

Table 1: ^1H NMR Spectral Data

Compound	Solvent	Chemical Shift (δ) ppm
(2-Amino-5-bromophenyl)methanol	DMSO-d6	7.21 (d, $J=2.4$ Hz, 1H, Ar-H), 7.08 (dd, $J=8.5$, 2.4 Hz, 1H, Ar-H), 6.59 (d, $J=8.5$ Hz, 1H, Ar-H), 5.05 (s, 2H, -NH ₂), 4.98 (t, $J=5.5$ Hz, 1H, -OH), 4.38 (d, $J=5.5$ Hz, 2H, -CH ₂ OH)
(2-aminophenyl)methanol	DMSO-d6	7.07 (d, $J=7.3$ Hz, 1H), 6.98 (t, $J=7.6$ Hz, 1H), 6.64 (d, $J=7.9$ Hz, 1H), 6.54 (t, $J=7.3$ Hz, 1H), 5.00 (t, $J=5.4$ Hz, 1H), 4.91 (s, 2H), 4.40 (d, $J=5.3$ Hz, 2H)[1]
(2-Amino-5-chlorophenyl)methanol	N/A	Data not available in the searched literature.

Table 2: ^{13}C NMR Spectral Data

Compound	Solvent	Chemical Shift (δ) ppm
(2-Amino-5-bromophenyl)methanol	DMSO-d6	148.9, 130.8, 129.5, 128.8, 117.3, 109.2, 61.5
(2-aminophenyl)methanol	DMSO-d6	146.82, 128.17, 128.11, 125.83, 116.27, 115.01, 61.65[1]
(2-Amino-5-chlorophenyl)methanol	N/A	Data not available in the searched literature.

Table 3: IR Spectral Data

Compound	Technique	Key Peaks (cm ⁻¹)
(2-Amino-5-bromophenyl)methanol	KBr Wafer	3370, 3220 (N-H stretch), 3150 (O-H stretch), 1610, 1490 (C=C aromatic stretch), 1010 (C-O stretch), 810 (C-Br stretch)
(2-aminophenyl)methanol	Solid (Split Mull)	3350, 3250 (N-H stretch), 3100 (O-H stretch), 1610, 1490 (C=C aromatic stretch), 1020 (C-O stretch)
(2-Amino-5-chlorophenyl)methanol	N/A	Data not available in the searched literature.

Table 4: Mass Spectrometry Data

Compound	Ionization Method	[M] ⁺ or [M+H] ⁺ (m/z)	Key Fragments (m/z)
(2-Amino-5-bromophenyl)methanol	Electron Ionization (EI)	201/203	183/185 ([M-H ₂ O] ⁺), 122 ([M-Br] ⁺), 93
(2-aminophenyl)methanol	Electron Ionization (EI)	123	106 ([M-NH ₃] ⁺), 94 ([M-CH ₂ O] ⁺), 77
(2-Amino-5-chlorophenyl)methanol	N/A	Data not available in the searched literature.	N/A

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques used in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer.

- Sample Preparation: Approximately 5-10 mg of the solid sample is dissolved in about 0.6 mL of a deuterated solvent (e.g., DMSO-d₆) in a standard 5 mm NMR tube.
- Data Acquisition:
 - ¹H NMR: The spectrum is acquired using a standard pulse sequence. Key parameters include a spectral width of approximately 16 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
 - ¹³C NMR: A proton-decoupled pulse sequence is used. A wider spectral width (e.g., 200-220 ppm) is necessary to cover the entire range of carbon chemical shifts. A longer relaxation delay (e.g., 2-5 seconds) and a significantly larger number of scans are required due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.
- Data Processing: The raw data (Free Induction Decay - FID) is processed using Fourier transformation, followed by phase and baseline correction. Chemical shifts are referenced to the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

Infrared (IR) Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in the molecule.

- Sample Preparation (KBr Pellet Method):
 - A small amount of the solid sample (1-2 mg) is finely ground with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar.
 - The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
- Data Acquisition: The KBr pellet is placed in the sample holder of the FTIR spectrometer. The spectrum is typically recorded over a range of 4000 to 400 cm⁻¹ by co-adding multiple scans to improve the signal-to-noise ratio. A background spectrum of the empty sample compartment is recorded and automatically subtracted from the sample spectrum.

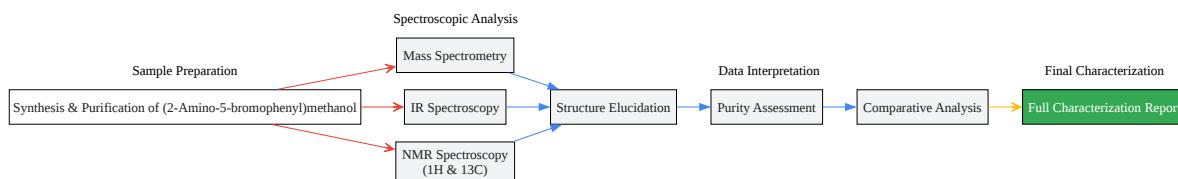
Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) is a common technique for determining the molecular weight and fragmentation pattern of organic compounds.

- **Sample Introduction:** A small amount of the sample is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC). The sample is vaporized in the ion source.
- **Ionization:** In the EI source, the vaporized molecules are bombarded with a high-energy electron beam (typically 70 eV), causing the ejection of an electron and the formation of a radical cation (molecular ion, $M^{+\bullet}$).
- **Mass Analysis:** The positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
- **Detection:** The separated ions are detected, and their abundance is plotted against their m/z ratio to generate the mass spectrum.

Workflow of Spectral Analysis

The logical workflow for the complete spectral characterization of a compound like **(2-Amino-5-bromophenyl)methanol** is illustrated in the following diagram.



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Caption: Workflow for the spectral characterization of **(2-Amino-5-bromophenyl)methanol**.

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References

- 1. rsc.org [rsc.org]
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